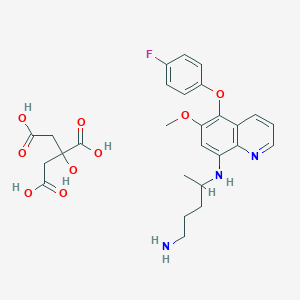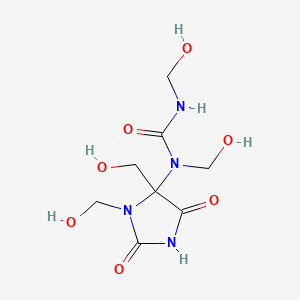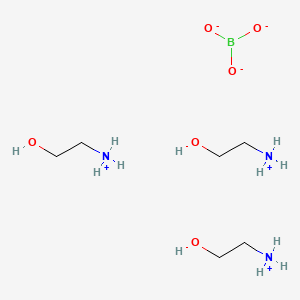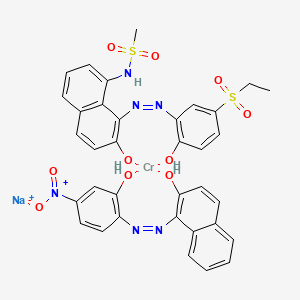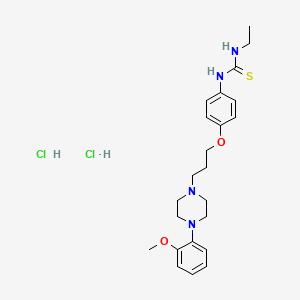
Thiourea, N-ethyl-N'-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, N-ethyl-N’-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, dihydrochloride is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of a piperazine ring and a methoxyphenyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-ethyl-N’-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The starting material, 2-methoxyphenylpiperazine, is synthesized through the reaction of 2-methoxyaniline with piperazine.
Alkylation: The piperazine derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Thiourea Formation: The alkylated piperazine derivative is reacted with an isothiocyanate to form the thiourea moiety.
Final Coupling: The final step involves coupling the thiourea derivative with a phenylpropoxy group under suitable conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Thiourea, N-ethyl-N’-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
科学研究应用
Thiourea, N-ethyl-N’-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antipsychotic or antidepressant due to its interaction with serotonin and dopamine receptors.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of Thiourea, N-ethyl-N’-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, dihydrochloride involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to serotonin and dopamine receptors, modulating their activity.
Enzyme Inhibition: It can inhibit certain enzymes, affecting various biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular responses.
相似化合物的比较
Similar Compounds
Thiourea Derivatives: Compounds like N-phenylthiourea and N,N’-diethylthiourea share structural similarities.
Piperazine Derivatives: Compounds such as 1-(2-methoxyphenyl)piperazine and N-ethylpiperazine are related due to the presence of the piperazine ring.
Uniqueness
Thiourea, N-ethyl-N’-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
85868-77-5 |
|---|---|
分子式 |
C23H34Cl2N4O2S |
分子量 |
501.5 g/mol |
IUPAC 名称 |
1-ethyl-3-[4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]thiourea;dihydrochloride |
InChI |
InChI=1S/C23H32N4O2S.2ClH/c1-3-24-23(30)25-19-9-11-20(12-10-19)29-18-6-13-26-14-16-27(17-15-26)21-7-4-5-8-22(21)28-2;;/h4-5,7-12H,3,6,13-18H2,1-2H3,(H2,24,25,30);2*1H |
InChI 键 |
CUMATRQAMZFROH-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=S)NC1=CC=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3OC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


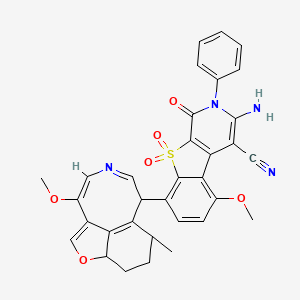


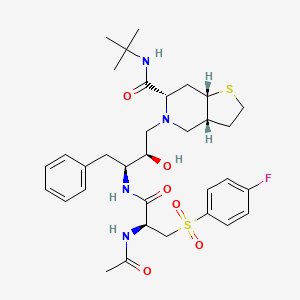
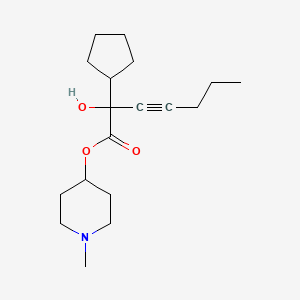
![2-hydroxyethyl (15S,19R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B12759915.png)

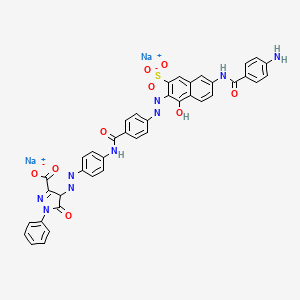
![(E)-but-2-enedioic acid;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanethioamide](/img/structure/B12759929.png)
